Home > Products > Screening Compounds P95117 > SARS-CoV-2 PLpro Inhibitor, 72
SARS-CoV-2 PLpro Inhibitor, 72 -

SARS-CoV-2 PLpro Inhibitor, 72

Catalog Number: EVT-10959581
CAS Number:
Molecular Formula: C29H36N4OS
Molecular Weight: 488.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified as a non-covalent inhibitor of the papain-like protease, which is integral to the replication and pathogenesis of SARS-CoV-2. Research has shown that PLpro not only cleaves viral polyproteins but also has deubiquitinating and deISGylating activities that help the virus evade host immune responses . The identification and optimization of inhibitors like compound 72 are part of ongoing efforts to develop therapeutics that can effectively combat COVID-19 by targeting these viral mechanisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of SARS-CoV-2 PLpro Inhibitor, 72, typically involves structure-based drug design techniques. These techniques utilize computational docking studies to identify potential binding sites on the PLpro enzyme and optimize lead compounds based on their binding affinity and selectivity. For instance, derivatives of known inhibitors such as GRL0617 have been modified to enhance their potency against PLpro .

The synthetic route often includes:

  1. Initial Screening: Libraries of compounds are screened using high-throughput methods to identify potential inhibitors.
  2. Optimization: Selected compounds undergo structural modifications to improve their pharmacokinetic properties and binding affinity.
  3. Validation: The synthesized compounds are validated through in vitro assays to determine their inhibitory concentrations (IC50) against PLpro.
Molecular Structure Analysis

Structure and Data

SARS-CoV-2 PLpro Inhibitor, 72, features a complex molecular structure that allows for effective interaction with the active site of the protease. The crystal structure reveals that it binds within a shallow pocket on the protein surface, primarily interacting with hydrophobic and hydrophilic residues .

Key structural characteristics include:

  • Catalytic Triad: The enzyme's active site includes a catalytic triad composed of cysteine, histidine, and aspartate residues, which are crucial for its enzymatic function.
  • Binding Interactions: The inhibitor forms several key interactions with amino acids in the binding pocket, including hydrogen bonds and hydrophobic interactions that stabilize its binding .
Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction mechanism involves the inhibition of the proteolytic activity of PLpro by preventing substrate binding. The inhibitor competes with natural substrates for access to the active site, effectively blocking the cleavage of viral polyproteins .

In vitro studies have shown that compounds like Inhibitor 72 can significantly lower the enzymatic activity of PLpro, as evidenced by reduced IC50 values in biochemical assays. This competitive inhibition is critical for disrupting viral replication processes.

Mechanism of Action

Process and Data

The mechanism by which SARS-CoV-2 PLpro Inhibitor, 72 operates involves:

  1. Binding: The inhibitor binds non-covalently to specific sites on PLpro, altering its conformation.
  2. Inhibition of Activity: By occupying these sites, it prevents PLpro from cleaving its substrates, which are necessary for viral replication and immune evasion .
  3. Restoration of Immune Response: Inhibition of PLpro may also restore host immune responses by preventing the virus from deubiquitinating host proteins involved in antiviral signaling pathways.

Data from various studies indicate that effective inhibitors can significantly reduce viral loads in cell cultures and animal models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SARS-CoV-2 PLpro Inhibitor, 72 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 300-500 g/mol.
  • Solubility: Soluble in organic solvents; solubility in aqueous media varies based on structural modifications.
  • Stability: Stability profiles are assessed under various pH conditions to ensure efficacy during storage and use.

These properties are crucial for determining the formulation strategies for oral bioavailability and effective dosing regimens .

Applications

Scientific Uses

SARS-CoV-2 PLpro Inhibitor, 72 has significant potential applications in:

  • Antiviral Therapy: As a therapeutic agent against COVID-19, targeting PLpro can help reduce viral replication.
  • Research Tools: Useful in studying the mechanisms of viral pathogenesis and host-virus interactions.
  • Drug Development: Serves as a lead compound for further optimization in drug discovery programs aimed at developing new antiviral agents.
Introduction: Role of PLpro in SARS-CoV-2 Pathogenesis

Papain-Like Protease’s Dual Functionality: Viral Polyprotein Processing and Host Immune Evasion

Papain-Like Protease, a domain within the coronavirus nonstructural protein 3, is indispensable for Severe Acute Respiratory Syndrome Coronavirus 2 replication and pathogenesis. Its primary viral function involves cleaving the viral polyprotein (pp1a and pp1ab) at three specific junctions (nonstructural protein 1/nonstructural protein 2, nonstructural protein 2/nonstructural protein 3, and nonstructural protein 3/nonstructural protein 4) to release nonstructural proteins essential for assembling the viral replication complex [1] [4]. This proteolytic processing occurs at a conserved leucine-X-glycine-glycine motif, enabling the maturation of viral replicase components necessary for viral RNA synthesis [1].

Beyond viral polyprotein processing, Papain-Like Protease functions as a deubiquitinase and deISGylase, cleaving ubiquitin and interferon-stimulated gene 15 modifications from host proteins. Notably, Severe Acute Respiratory Syndrome Coronavirus 2 Papain-Like Protease exhibits a pronounced preference for interferon-stimulated gene 15 over ubiquitin—a key distinction from Severe Acute Respiratory Syndrome Coronavirus Papain-Like Protease, which preferentially targets ubiquitin chains [4]. This specificity enables Severe Acute Respiratory Syndrome Coronavirus 2 to efficiently dismantle interferon-stimulated gene 15-dependent antiviral defenses. Biochemical analyses reveal that Severe Acute Respiratory Syndrome Coronavirus 2 Papain-Like Protease binds interferon-stimulated gene 15 with 20-fold higher affinity than K48-linked di-ubiquitin (dissociation constant = 0.6 micromolar versus 12 micromolar) and exhibits catalytic efficiency (turnover number/Michaelis constant) 5-fold greater for interferon-stimulated gene 15 than for ubiquitin substrates [4] [6]. By removing interferon-stimulated gene 15 from interferon responsive factor 3 and other signaling molecules, Papain-Like Protease disrupts type I interferon responses, creating an environment conducive to viral replication and spread [4].

Table 1: Functional Comparison of Coronavirus Papain-Like Protease Enzymes

PropertySevere Acute Respiratory Syndrome Coronavirus 2 Papain-Like ProteaseSevere Acute Respiratory Syndrome Coronavirus Papain-Like Protease
Primary Immune Substrate PreferenceInterferon-stimulated gene 15Ubiquitin
Interferon-stimulated gene 15 Catalytic Efficiency (kcat/Km)2,500 M⁻¹s⁻¹2,200 M⁻¹s⁻¹
Ubiquitin Catalytic Efficiency (kcat/Km)500 M⁻¹s⁻¹5,800 M⁻¹s⁻¹
Interferon-stimulated gene 15 Dissociation Constant0.6 µM6.0 µM
Ubiquitin Dissociation Constant12 µM0.6 µM

Rationale for Targeting Papain-Like Protease Versus Other Viral Enzymes (Main Protease, RNA-Dependent RNA Polymerase)

Papain-Like Protease presents unique therapeutic advantages over other viral targets like Main Protease and RNA-Dependent RNA Polymerase. First, Papain-Like Protease exhibits significantly higher sequence conservation across coronaviruses compared to spike protein or RNA-Dependent RNA Polymerase, making inhibitors potentially effective against emerging variants and zoonotic coronaviruses. Analysis of circulating variants demonstrates less than 0.5% variability in Papain-Like Protease versus over 30% in spike protein [2] [5]. Second, Papain-Like Protease’s dual functionality means its inhibition simultaneously disrupts viral replication (via impaired polyprotein processing) and restores host antiviral immune responses (by preserving interferon-stimulated gene 15-mediated signaling) [4] [8]. This contrasts with Main Protease or RNA-Dependent RNA Polymerase inhibitors, which solely target replication without modulating immune evasion.

Third, Papain-Like Protease inhibitors circumvent the pharmacokinetic limitations associated with current Main Protease inhibitors. Main Protease inhibitors like nirmatrelvir require pharmacokinetic boosters (e.g., ritonavir) to achieve therapeutic concentrations, which introduces drug-drug interaction risks. Papain-Like Protease inhibitors such as PF-07957472 achieve sufficient oral bioavailability without boosters, as demonstrated by plasma concentrations exceeding cellular effective concentration 90 values in preclinical models [3] [8]. Finally, Papain-Like Protease provides a distinct mechanism to address drug-resistant variants. Mutations conferring resistance to RNA-Dependent RNA Polymerase inhibitors (remdesivir) and Main Protease inhibitors (nirmatrelvir) have been documented, while Papain-Like Protease remains genetically stable in clinical isolates [2] [5].

Evolution of Papain-Like Protease Inhibitor Design: From GRL0617 to PF-07957472

The development of potent Papain-Like Protease inhibitors has progressed through iterative structure-based optimization. GRL0617, initially developed against Severe Acute Respiratory Syndrome Coronavirus Papain-Like Protease, served as the foundational scaffold—a naphthalene-based compound inhibiting Severe Acute Respiratory Syndrome Coronavirus 2 Papain-Like Protease at half-maximal inhibitory concentration = 4.8 micromolar through non-covalent binding in the blocking loop 2 groove [1] [7]. While GRL0617 validated Papain-Like Protease as a druggable target, its low potency (antiviral effective concentration 50 = 23.6 micromolar) and metabolic instability limited therapeutic utility [2] [3].

Initial optimizations focused on modifying the naphthalene ring to enhance blocking loop 2 interactions. Replacing naphthalene with a 1,2-dihydroacenaphthylene group (GZNL-P1) improved half-maximal inhibitory concentration to 2.8 micromolar, while incorporating a quinoline system (compound 2) yielded a 10-fold potency increase [3] [10]. Crucially, replacing the methylene linker with a geminal cyclopropyl group (PF-07957472) rigidified the scaffold, reducing conformational entropy loss upon binding and improving metabolic stability (human hepatocyte intrinsic clearance reduced by 3-fold) [3]. Simultaneously, extending the aniline moiety to include basic amines (e.g., piperazine) enabled salt bridge formation with glutamic acid 167 in the S2 subsite, boosting affinity into the nanomolar range [2] [10]. These cumulative advances produced PF-07957472 (half-maximal inhibitory concentration = 0.001 micromolar; antiviral effective concentration 50 = 0.147 micromolar), representing a 1,000-fold improvement over GRL0617 [3].

Properties

Product Name

SARS-CoV-2 PLpro Inhibitor, 72

IUPAC Name

5-(azetidin-3-ylamino)-N-[(1R)-1-[3-[5-[(cyclopentylamino)methyl]thiophen-2-yl]phenyl]ethyl]-2-methylbenzamide

Molecular Formula

C29H36N4OS

Molecular Weight

488.7 g/mol

InChI

InChI=1S/C29H36N4OS/c1-19-10-11-24(33-25-16-30-17-25)15-27(19)29(34)32-20(2)21-6-5-7-22(14-21)28-13-12-26(35-28)18-31-23-8-3-4-9-23/h5-7,10-15,20,23,25,30-31,33H,3-4,8-9,16-18H2,1-2H3,(H,32,34)/t20-/m1/s1

InChI Key

PKMUHQIDVVOXHQ-HXUWFJFHSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2CNC2)C(=O)NC(C)C3=CC=CC(=C3)C4=CC=C(S4)CNC5CCCC5

Isomeric SMILES

CC1=C(C=C(C=C1)NC2CNC2)C(=O)N[C@H](C)C3=CC=CC(=C3)C4=CC=C(S4)CNC5CCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.